6-Bromo-N-cyclobutylnaphthalen-2-amine
CAS No.:
Cat. No.: VC16203295
Molecular Formula: C14H14BrN
Molecular Weight: 276.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrN |
|---|---|
| Molecular Weight | 276.17 g/mol |
| IUPAC Name | 6-bromo-N-cyclobutylnaphthalen-2-amine |
| Standard InChI | InChI=1S/C14H14BrN/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13,16H,1-3H2 |
| Standard InChI Key | YRXDJGLFJWUGFV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)NC2=CC3=C(C=C2)C=C(C=C3)Br |
Introduction
6-Bromo-N-cyclobutylnaphthalen-2-amine is an organic compound featuring a naphthalene backbone with a bromine atom at the 6-position and a cyclobutyl group attached to the nitrogen atom at the 2-position. This compound is of interest in various scientific fields due to its unique structural properties and potential biological activities.
Synthesis Methods
The synthesis of 6-Bromo-N-cyclobutylnaphthalen-2-amine typically involves a two-step process:
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Bromination: The first step involves the bromination of 2-aminonaphthalene using bromine in a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
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Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under appropriate conditions to form the final product.
Industrial production may utilize similar synthetic routes but with optimizations for large-scale efficiency, including the use of continuous flow reactors and efficient catalysts.
Chemical Reactions and Applications
6-Bromo-N-cyclobutylnaphthalen-2-amine can undergo various chemical reactions:
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Oxidation: Using oxidizing agents like potassium permanganate.
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Reduction: Using reducing agents such as lithium aluminum hydride.
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Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
These reactions make it a versatile building block in organic synthesis and a precursor for more complex molecules.
Antitumor Activity
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals. It has been tested on various cancer cell lines, demonstrating significant growth inhibition at low concentrations.
Antimicrobial Activity
The compound exhibits antimicrobial effects by disrupting bacterial cell membranes and interfering with metabolic pathways. It has shown potential as an antibiotic candidate, particularly against Gram-positive bacteria like Staphylococcus aureus.
Neuropharmacological Effects
Preliminary research suggests interactions with serotonin receptors, which could explain its effects on mood and cognition. Animal models have demonstrated anxiolytic-like effects comparable to standard anxiolytic medications.
Comparison with Similar Compounds
6-Bromo-N-cyclobutylnaphthalen-2-amine is distinct from other similar compounds due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This differentiation is crucial for its biological interactions and applications.
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